molecular formula C20H25ClN2O4S2 B3622411 2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide

2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide

Cat. No.: B3622411
M. Wt: 457.0 g/mol
InChI Key: OXEQLUBJVVSUHM-UHFFFAOYSA-N
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Description

2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide typically involves multiple steps, including the formation of the thiophene ring, sulfonamide linkage, and phenoxyacetamide structure. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which can affect the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene ring and phenoxyacetamide moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its sulfonamide linkage and phenoxyacetamide structure distinguish it from other thiophene-based compounds, potentially offering unique therapeutic or material science applications.

Properties

IUPAC Name

2-[4-chloro-2-methyl-5-(thiophen-2-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O4S2/c1-14-10-17(21)19(29(25,26)22-12-16-8-5-9-28-16)11-18(14)27-13-20(24)23-15-6-3-2-4-7-15/h5,8-11,15,22H,2-4,6-7,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEQLUBJVVSUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NCC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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